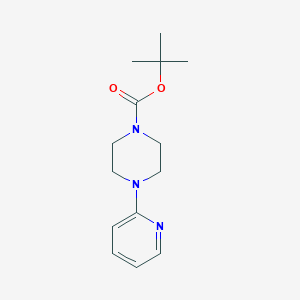
tert-Butyl-4-(pyridin-2-yl)piperazin-1-carboxylat
Übersicht
Beschreibung
“tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14H21N3O2 . It has an average mass of 263.335 Da and a monoisotopic mass of 263.163391 Da .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate” were not found, similar compounds have been synthesized and characterized. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .Physical And Chemical Properties Analysis
The physical form of similar compounds is reported to be solid . The InChI code for a similar compound is 1S/C15H24N4O2/c1-15 (2,3)21-14 (20)19-8-6-18 (7-9-19)13-10-12 (11-16)4-5-17-13/h4-5,10H,6-9,11,16H2,1-3H3 .Wissenschaftliche Forschungsanwendungen
Rolle in Piperazin-haltigen Medikamenten
Der Piperazin-Rest, der Teil von „tert-Butyl-4-(pyridin-2-yl)piperazin-1-carboxylat“ ist, findet sich oft in Medikamenten oder bioaktiven Molekülen wieder . Diese weit verbreitete Präsenz ist auf verschiedene mögliche Rollen zurückzuführen, die je nach Position im Molekül und der therapeutischen Klasse variieren . Sie hängt auch von der chemischen Reaktivität von piperazinbasierten Synthons ab, die ihre Insertion in das Molekül erleichtern .
Verwendung in der Synthetischen Chemie
Der Piperazinring ist aus verschiedenen Gründen nützlich: wegen seiner Auswirkungen auf die physikalisch-chemischen Eigenschaften des Endmoleküls, wegen seiner strukturellen und konformativen Eigenschaften und wegen seiner einfachen Handhabung in der synthetischen Chemie . In der Literatur finden sich zahlreiche Übersichten über die Anwendung des Piperazinrings in biologisch aktiven Verbindungen in verschiedenen Forschungsbereichen .
Biologische Evaluierung
Zwei Derivate von N-Boc-Piperazin, ein Esterderivat, d. h. tert-Butyl-4-(2-Ethoxy-2-oxoethyl)piperazin-1-carboxylat (1), und ein Hydrazidderivat tert-Butyl-4-(2-Hydrazino-2-oxoethyl)piperazin-1-carboxylat (2), wurden synthetisiert und charakterisiert . Die antibakterielle und antifungale Aktivität beider Verbindungen wurde gegen mehrere Mikroorganismen untersucht und es wurde festgestellt, dass sie mäßig aktiv sind .
Rolle bei der Synthese neuartiger organischer Verbindungen
Piperazin und N-Boc-Piperazin sowie deren einfache Derivate wie tert-Butyl-4-(2-Ethoxy-2-oxoethyl)piperazin-1-carboxylat (1) und tert-Butyl-4-(2-Hydrazino-2-oxoethyl)piperazin-1-carboxylat (2) dienen als nützliche Bausteine/Zwischenprodukte bei der Synthese verschiedener neuartiger organischer Verbindungen wie Amide, Sulfonamide, Mannich-Basen, Schiff'sche Basen, Thiazolidinone, Azetidinone und Imidazolinone .
Antituberkulose-Aktivität
Eine Reihe neuartiger substituierter N-(6-(4-(Pyrazin-2-carbonyl)piperazin/Homopiperazin-1-yl)pyridin-3-yl)benzamid-Derivate wurden entworfen, synthetisiert und auf ihre Antituberkulose-Aktivität gegen Mycobacterium tuberculosis H37Ra evaluiert .
Rolle bei der Synthese biologisch aktiver Verbindungen
tert-Butyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-carboxylat (1) ist ein wichtiges Zwischenprodukt in vielen biologisch aktiven Verbindungen wie Crizotinib . In dieser Arbeit wurde Verbindung (1) in drei Schritten synthetisiert, wobei tert-Butyl-4-hydroxypiperidin-1-carboxylat als Ausgangsmaterial verwendet wurde .
Safety and Hazards
The safety information for a similar compound indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, which could potentially be the targets of this compound .
Mode of Action
It’s known that piperazine derivatives can interact with their targets through hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Piperazine derivatives are known to be involved in a wide range of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .
Result of Action
Similar compounds have been found to exhibit antibacterial and antifungal activities, suggesting that this compound may have similar effects .
Action Environment
The action, efficacy, and stability of “tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate” can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound .
Eigenschaften
IUPAC Name |
tert-butyl 4-pyridin-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-6-4-5-7-15-12/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAXZXWTZMDCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475015 | |
| Record name | tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77278-62-7 | |
| Record name | tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

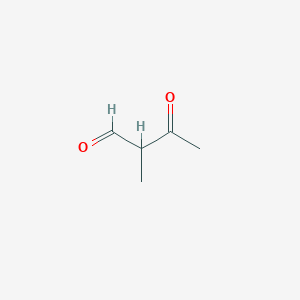
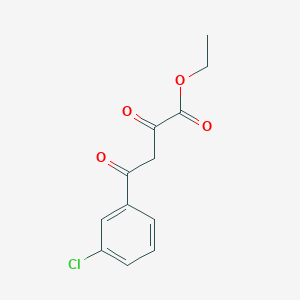


![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)


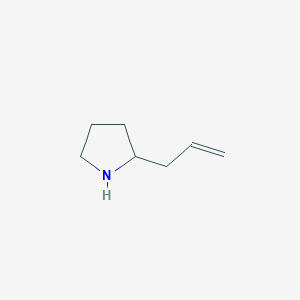

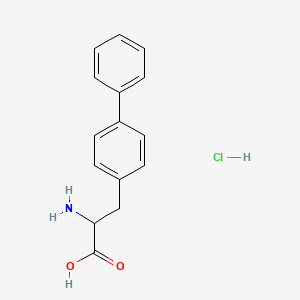

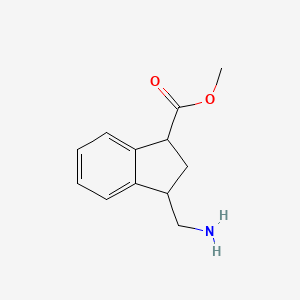

![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)